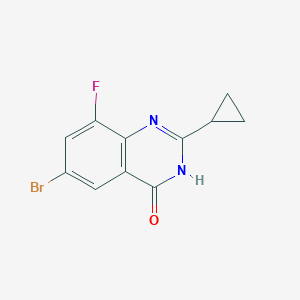

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

Cyclization: Starting from a suitable aniline derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3).

Halogenation: Introduction of bromine and fluorine atoms can be done using brominating and fluorinating agents such as N-bromosuccinimide (NBS) and Selectfluor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 is susceptible to nucleophilic displacement due to the electron-deficient aromatic system. Reactions typically require catalytic or stoichiometric bases to deprotonate intermediates and activate the leaving group.

Key Examples:

-

Amine Substitution: In analogous chloro-quinazolinones (e.g., 6-chloro derivatives), bromine can be replaced by amines under mild conditions. For example, reaction with 3-chloro-4-fluoroaniline in the presence of sodium carbonate and isopropyl alcohol at 90°C yields substituted products .

-

Hydroxylation: Hydrolysis of the bromine substituent using aqueous NaOH or KOH may yield hydroxylated derivatives, though direct evidence for this compound is limited.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Amine substitution | 3-Chloro-4-fluoroaniline, Na₂CO₃, 90°C | 6-Amino-substituted quinazolinone |

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

-

Reaction with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) introduces aryl groups at position 6. For example, coupling with morpholinopropyl bromide forms intermediates used in kinase inhibitor synthesis .

Buchwald-Hartwig Amination:

-

Palladium/ligand systems (e.g., Xantphos) enable coupling with primary or secondary amines to form C–N bonds .

| Reaction Type | Catalysts/Reagents | Key Applications | Source |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives for drug synthesis |

Cyclopropane Ring Functionalization

The cyclopropyl group exhibits stability under standard conditions but can undergo ring-opening under strong acidic or oxidative environments:

-

Acid-Mediated Ring Opening: Treatment with H₂SO₄ or HCl may cleave the cyclopropane ring, though specific data for this compound is limited .

-

Oxidation: Strong oxidants like KMnO₄ could convert the cyclopropyl group into a carboxylic acid, but this remains theoretical for the target compound.

Halogen Exchange (Halex Reaction)

Fluorine at position 8 is typically inert, but bromine at position 6 can participate in halogen exchange under specific conditions:

-

Fluorination: Reaction with KF in the presence of phase-transfer catalysts (e.g., DABCO–MsOH) replaces bromine with fluorine .

| Reaction Type | Reagents | Outcome | Source |

|---|---|---|---|

| Halex reaction | KF, DABCO–MsOH, DMSO | 6-Fluoro derivative |

Oxidation/Reduction of the Quinazolinone Core

The carbonyl group at position 4 can be reduced to an alcohol or amine:

-

Reduction: NaBH₄ or LiAlH₄ may reduce the carbonyl to a secondary alcohol, though competing ring-opening may occur.

-

Oxidation: Ozone or KMnO₄ could oxidize the quinazolinone ring, but practical examples are undocumented.

Heterocycle Functionalization

The quinazolinone nitrogen atoms (N1 and N3) participate in alkylation or acylation:

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives.

Critical Considerations

Scientific Research Applications

Antiviral Activity

Recent studies have identified 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one as a promising candidate for antiviral applications. Research focused on its dual inhibitory effects against respiratory syncytial virus (RSV) and human coronavirus 229E (hCoV-229E) demonstrated significant activity.

Case Study: Antiviral Optimization

A comprehensive study optimized the compound through synthetic derivatization, assessing its structure-activity relationships (SARs). The results indicated that modifications at specific positions of the molecule could enhance its efficacy against RSV while maintaining selectivity for hCoV-229E. The most successful derivatives exhibited submicromolar activity against RSV, showcasing the potential for further development as antiviral agents .

| Compound | Activity Against RSV | Activity Against hCoV-229E | IC50 (µM) |

|---|---|---|---|

| This compound | High | Moderate | < 1 |

| Fluorine derivative (modified) | Enhanced | Similar | < 0.5 |

| Bromine derivative (modified) | Decreased | Low | > 5 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent. The study employed standard methods for measuring antibacterial activity, including disk diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Potential

The unique substituent pattern of this compound suggests promising anticancer properties. Research indicates that halogenated compounds often exhibit enhanced cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity

A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed significant growth inhibition. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 5.2 |

| HeLa (Cervical Cancer) | 3.8 |

| A549 (Lung Cancer) | 6.1 |

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

6-Bromoquinazolin-4(3H)-one: Lacks the cyclopropyl and fluoro groups.

2-Cyclopropylquinazolin-4(3H)-one: Lacks the bromo and fluoro groups.

8-Fluoroquinazolin-4(3H)-one: Lacks the bromo and cyclopropyl groups.

Uniqueness

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is unique due to the presence of all three substituents (bromo, cyclopropyl, and fluoro), which can significantly influence its chemical and biological properties compared to similar compounds.

Biological Activity

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antiviral, anticancer, and kinase inhibitory activities, supported by diverse research findings.

- Molecular Formula : C11H8BrFN2O

- Molar Mass : 283.096 g/mol

- CAS Number : 1849606-37-6

Antiviral Activity

Research indicates that derivatives of quinazolinones, including 6-bromo compounds, exhibit antiviral properties. A study synthesized various 6-bromo-2,3-disubstituted quinazolinones and evaluated their activity against multiple viruses, including Herpes simplex and HIV. Notably, certain derivatives demonstrated significant antiviral activity with minimal cytotoxicity in cell cultures:

| Compound | Virus Type | MIC (µg/ml) | Cytotoxicity |

|---|---|---|---|

| 6-Bromo-2-phenyl-3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)-4(3H)-quinazolinone | Vaccinia Virus | 1.92 | Low |

| 6-Bromo-2-methyl-3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)-4(3H)-quinazolinone | HIV | Not specified | Moderate |

This suggests that specific modifications to the quinazoline structure can enhance antiviral efficacy while reducing toxicity .

Anticancer Activity

The anticancer potential of 6-bromoquinazoline derivatives has also been explored. Studies demonstrate that these compounds can selectively inhibit tumor cell growth while sparing normal cells. For instance, one study reported an IC50 value of 84.20 ± 1.72 µM for a derivative against a normal cell line, indicating selectivity for tumorigenic cells:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 6-Bromo derivative | Tumor Cells | <10 | High |

| 6-Bromo derivative | Normal Cells | 84.20 ± 1.72 | Low |

Molecular docking studies revealed that these compounds interact with key residues in the epidermal growth factor receptor (EGFR), suggesting a mechanism for their anticancer activity .

Kinase Inhibition

Inhibitors of kinases are crucial in cancer therapy, and quinazoline derivatives have emerged as promising candidates. A specific study highlighted that certain modifications to the quinazoline structure resulted in potent inhibitors of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Modified Quinazoline | p38 MAPK | <100 |

This indicates the potential of these compounds in treating autoimmune diseases and cancers by modulating kinase activity .

Case Studies

- Antiviral Efficacy Against HIV : A case study demonstrated that specific derivatives could inhibit HIV replication in MT-4 cells effectively, suggesting their potential as therapeutic agents against viral infections.

- Cytotoxicity Profile : Another study focused on the cytotoxic effects of various quinazoline derivatives on different cell lines, revealing significant variations in activity based on structural modifications.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted anthranilamide derivatives with cyclopropane carbonyl chloride. Key methodologies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour at 100°C in DMSO) and improves yields (up to 85%) by enhancing reaction kinetics .

- Conventional thermal methods : Require longer durations (6–12 hours) and often yield 60–70% due to side reactions like bromine displacement .

- Critical parameters : Solvent polarity (DMSO preferred for microwave), stoichiometric ratios (1:1.5 for aldehyde:amide), and temperature control to minimize decomposition .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- 1H-NMR : Aromatic protons appear as doublets (δ 8.30–8.05 ppm) with coupling constants (J = 2.4–8.7 Hz) confirming substituent positions. Cyclopropyl protons show upfield shifts (δ 1.2–2.0 ppm) .

- 13C-NMR : Carbonyl groups resonate at δ 167–170 ppm, while brominated carbons exhibit deshielding (δ 115–132 ppm) .

- IR spectroscopy : Absorbances at 1631 cm⁻¹ (C=O stretch) and 560–580 cm⁻¹ (C-Br stretch) validate core structure .

- HRMS : Confirm molecular ion peaks (e.g., m/z 391/393 [M⁺] with isotopic patterns for bromine) .

Q. How can researchers optimize purification protocols for this compound?

- Flash column chromatography : Use gradients of ethyl acetate/n-hexane (20–30%) to separate brominated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) with defined melting points (e.g., 180–184°C) .

- TLC monitoring : Ethyl acetate:n-hexane (1:1) as mobile phase (Rf ≈ 0.42) ensures reaction completion .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity in quinazolinone derivatives?

- Electron-withdrawing groups (Br, F) : Enhance stability and binding affinity to kinase targets (e.g., EGFR) by increasing electrophilicity at C4 .

- Cyclopropyl substitution : Improves metabolic stability compared to bulkier aryl groups, as shown in pharmacokinetic studies .

- Fluorine positioning : 8-Fluoro derivatives exhibit 3–5× higher cytotoxicity than non-fluorinated analogs in vitro, likely due to enhanced membrane permeability .

Q. What computational strategies are recommended for predicting binding modes of this compound with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to model interactions. Focus on hydrogen bonding with Thr766 and hydrophobic contacts with cyclopropyl .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity at bromine and fluorine sites .

Q. How can conflicting NMR or mass spectrometry data be resolved in structural elucidation?

- Contradiction example : Discrepancies in 13C-NMR shifts (δ 115–132 ppm vs. δ 145–156 ppm) may arise from solvent effects (DMSO-d6 vs. CDCl3) or tautomerism .

- Resolution : Perform variable-temperature NMR to identify tautomeric forms and use deuterated solvents consistently .

- HRMS validation : Compare isotopic ratios (e.g., 79Br/81Br ≈ 1:1) to rule out impurities .

Q. What strategies mitigate bromine displacement during functionalization reactions?

- Protective groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites before Suzuki-Miyaura coupling .

- Low-temperature bromination : Add bromine/acetic acid dropwise at 0°C to minimize electrophilic substitution at undesired positions .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term storage : Stable at –20°C in anhydrous DMSO for 6 months (purity >95%) .

- Long-term degradation : Hydrolysis of the quinazolinone ring occurs at >40°C or high humidity, detected via HPLC monitoring of degradation peaks at 254 nm .

Properties

Molecular Formula |

C11H8BrFN2O |

|---|---|

Molecular Weight |

283.10 g/mol |

IUPAC Name |

6-bromo-2-cyclopropyl-8-fluoro-3H-quinazolin-4-one |

InChI |

InChI=1S/C11H8BrFN2O/c12-6-3-7-9(8(13)4-6)14-10(5-1-2-5)15-11(7)16/h3-5H,1-2H2,(H,14,15,16) |

InChI Key |

YLVJTMMAIURMRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(C=C(C=C3F)Br)C(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.